![molecular formula C18H17N7O4 B2868231 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396675-43-6](/img/structure/B2868231.png)
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a ureido group and a tetrazole group, both of which are common in medicinal chemistry due to their ability to form multiple hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design and synthesis of molecules with potential therapeutic effects. Studies have indicated that derivatives of 1,3-benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against various human tumor cell lines . This suggests that the compound could be valuable in developing new anticancer agents.
Neuroprotective Agent Development
The benzo[d][1,3]dioxol-5-yl moiety is known for its antioxidant properties. Compounds containing this group have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by combating oxidative stress .
Flavoring Substance in Food Industry
Although not directly related to the exact compound, structurally similar substances have been evaluated as flavoring agents in food. This implies that the compound could be modified or inspire the synthesis of new flavoring substances with specific sensory profiles .
Antibacterial Applications
1,3-Benzodioxole derivatives have demonstrated potent antibacterial activities. The compound could be investigated for its efficacy against bacterial strains, contributing to the development of new antibacterial drugs .
Selective Inhibition Studies
The compound’s structure allows for selective interaction with biological targets. This selectivity is crucial in pharmacological research, where the goal is to develop drugs that can target specific cells or receptors without affecting others, as seen in studies where similar compounds exhibited good selectivity between cancer cells and normal cells .
Organic Synthesis and Chemical Biology
The compound’s intricate structure makes it a candidate for use in organic synthesis and chemical biology research. It could serve as a building block for synthesizing more complex molecules or as a probe to study biological systems .
Material Science
Compounds with the tetrazole moiety have been used in material science, particularly in the development of energetic materials due to their high nitrogen content. The compound could be explored for its potential applications in creating new materials with unique properties .
Environmental Monitoring
Derivatives of 1,3-benzodioxole have been used in environmental monitoring to detect pollutants and toxins. The compound could be adapted for use in sensors or assays to monitor environmental contaminants .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O4/c1-24(2)17(26)16-21-23-25(22-16)13-6-3-11(4-7-13)19-18(27)20-12-5-8-14-15(9-12)29-10-28-14/h3-9H,10H2,1-2H3,(H2,19,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUVGZMOAUZLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide |
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